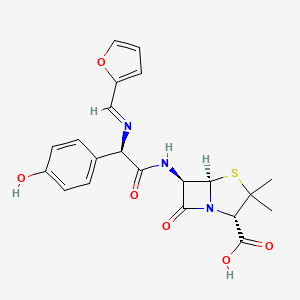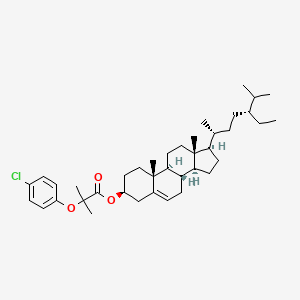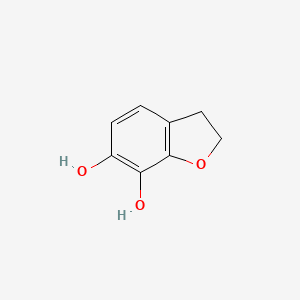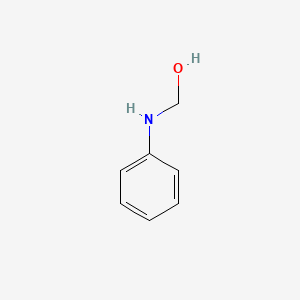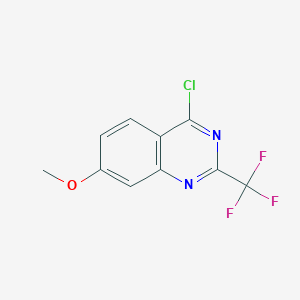
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Derivatives
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivatives exhibit potential biological activities, particularly in medicine. Synthesis methods for these compounds, such as N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, have been optimized, involving steps like substitution, nucleophilic substitution reaction, and reduction reaction (Ouyang et al., 2016).
Biological Activity and Pharmacology
- A study on 4-anilinoquinazoline derivatives, which are structurally similar to 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, reported the synthesis of compounds with significant cytotoxic effects on specific carcinoma cell lines. This indicates the potential use of these derivatives in cancer treatment (Chandregowda, Kush, & Reddy, 2009).
Synthesis and Characterization
- The synthesis and characterization of various 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds have been explored. These synthesized compounds could potentially be modified for antitumor activities, emphasizing the importance of functionalized quinazoline entities in medical research (Yan, Huang, & Zhang, 2013).
Antimicrobial and Analgesic Applications
- Research into quinazoline derivatives, including those related to 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, has demonstrated their potential as antimicrobial, analgesic, and anti-inflammatory agents. This highlights the versatility of these compounds in various pharmaceutical applications (Dash, Dash, Laloo, & Medhi, 2017).
Antitumor Activities
- Studies on 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives have shown that some of these compounds possess antitumor activity, specifically against certain cell lines in vitro. This further underscores the potential of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in oncological research (Gui-ping, 2012).
Propriétés
IUPAC Name |
4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBHBFILUSSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627619 | |
| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951904-99-7 | |
| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



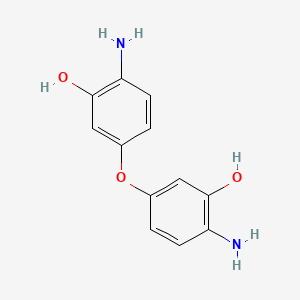
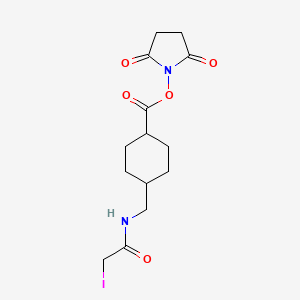
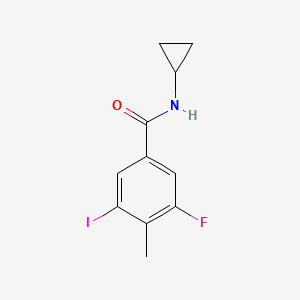

![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
